3-(Difluoromethylene)cyclobutan-1-amine hydrochloride

Description

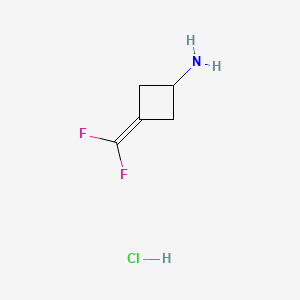

3-(Difluoromethylene)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative characterized by a difluoromethylene group (-CF₂-) attached to the cyclobutane ring. Its molecular formula is C₅H₉F₂N·HCl, with a molecular weight of 175.58 g/mol (exact mass: 175.0376) . The compound exists in isomeric forms; for example, the trans isomer (CAS 2694745-17-8) has been explicitly documented . The SMILES notation C1C(CC1N)C(F)F and InChIKey VJFAMWLVDBNHLQ-UHFFFAOYSA-N highlight its bicyclic structure with an amine group and two fluorine atoms on adjacent carbons .

Fluorinated cyclobutanes are of interest in medicinal chemistry due to their metabolic stability and ability to modulate lipophilicity.

Properties

Molecular Formula |

C5H8ClF2N |

|---|---|

Molecular Weight |

155.57 g/mol |

IUPAC Name |

3-(difluoromethylidene)cyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-4(8)2-3;/h4H,1-2,8H2;1H |

InChI Key |

IQOGRZFFTXPYIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=C(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Amination and Hydrochloride Salt Formation

Following difluoromethylene installation, the introduction of the amine group at the 1-position of the cyclobutane ring is achieved by:

Direct Amination: Nucleophilic substitution or reductive amination of appropriate cyclobutane intermediates bearing leaving groups or carbonyl functionalities at the 1-position can yield the cyclobutan-1-amine.

Reduction of Nitro Precursors: Nitro-substituted cyclobutane intermediates can be reduced using catalysts such as Raney nickel to obtain the corresponding amines.

Hydrochloride Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving compound stability, crystallinity, and solubility for handling and further applications.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Difluoromethylation of cyclobutane acid or ketone | Sulfur tetrafluoride (SF4), appropriate solvent | Introduction of difluoromethylene group at C-3 |

| 2 | Amination or reduction | Raney nickel (for nitro reduction) or nucleophilic amination | Formation of 3-(difluoromethylene)cyclobutan-1-amine |

| 3 | Salt formation | Treatment with HCl | Formation of this compound |

Analytical and Purification Techniques

Purification: Products are typically purified by silica gel column chromatography on a small scale or by crystallization and distillation under reduced pressure on a larger scale.

Characterization: Structural confirmation is performed using X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry and purity are often validated by single-crystal X-ray diffraction analysis.

Comparative Notes on Related Compounds

The synthesis of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride shares similarities with the difluoromethylene analogue but differs in fluorination patterns and reagents used. For instance, trifluoromethylation often employs sodium trifluoromethanesulfinate (CF3SO2Na), whereas difluoromethylene introduction relies more on sulfur tetrafluoride or difluorocarbene sources.

The difluoromethylene group imparts distinct electronic effects compared to trifluoromethyl, influencing both synthetic strategies and biological properties.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

3-(Difluoromethylene)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluoromethylene group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-(Difluoromethylene)cyclobutan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclobutan-1-amine Hydrochloride Derivatives

Structural and Functional Differences

Fluorination Patterns :

- The target compound and 3,3-difluorocyclobutanamine HCl both feature two fluorine atoms but differ in substitution positions. The former has a -CF₂- group, while the latter has -F atoms on adjacent carbons, leading to distinct electronic and steric effects .

- 3-(Trifluoromethyl)cyclobutan-1-amine HCl replaces -CF₂- with -CF₃, increasing electronegativity and steric bulk, which may enhance metabolic stability .

Aromatic vs. Aliphatic Substituents: Derivatives like 3,3-difluoro-1-phenylcyclobutan-1-amine HCl and trans-3-(3-bromo-4-fluorophenyl)... incorporate aromatic rings, enabling π-π interactions in drug-receptor binding . Non-aromatic analogs (e.g., 3,3-dimethylcyclobutan-1-amine HCl) prioritize lipophilicity modulation via alkyl groups .

Isomerism and Chirality :

Physicochemical and Practical Considerations

- Purity and Stability : 3-Fluoro Deschloroketamine HCl (CAS 2657761-24-3), a related arylcyclohexylamine, is supplied at ≥98% purity with a stability of ≥5 years at -20°C . While stability data for the target compound are unavailable, fluorinated analogs generally exhibit superior shelf-life due to fluorine’s inertness.

- Synthetic Utility : Compounds with halogenated phenyl groups (e.g., bromine in trans-3-(3-bromo-4-fluorophenyl)... HCl ) serve as intermediates for cross-coupling reactions .

Biological Activity

3-(Difluoromethylene)cyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a difluoromethyl group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 157.59 g/mol. The presence of the difluoromethyl group enhances the compound's reactivity and binding affinity to various biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group significantly enhances the compound's binding affinity, allowing it to modulate the activity of various enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially altering their activity and influencing metabolic processes.

- Receptor Binding : Its structural properties allow it to bind effectively to certain receptors, which may lead to various biological effects.

Biological Activity Studies

Research on the biological activity of this compound has focused on its effects on enzyme interactions and potential therapeutic applications.

Table 1: Summary of Biological Activity Findings

Case Studies

Several studies have investigated the biological effects of this compound, illustrating its potential as a therapeutic agent.

- Enzyme Modulation : A study demonstrated that the compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders.

- Therapeutic Applications : Preliminary investigations indicated that this compound might possess therapeutic effects in conditions requiring enzyme modulation, although comprehensive clinical studies are still necessary.

- Comparative Analysis : Research comparing this compound to structurally similar analogs highlighted its unique properties due to the difluoromethyl substitution, which enhances both reactivity and binding affinity compared to other halogenated cyclobutane derivatives .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(difluoromethylene)cyclobutan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves two key steps:

Cyclobutane Ring Formation : Reacting a fluorinated precursor (e.g., 3,3-difluorocyclobutanone) with a nitrogen-containing reagent (e.g., methoxymethylamine) under reductive amination conditions. Sodium borohydride (NaBH₄) is commonly used to reduce the imine intermediate to the amine .

Hydrochloride Salt Formation : Treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt. Purification is achieved via recrystallization or column chromatography .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm fluoromethylene group integrity and ¹H/¹³C NMR for cyclobutane ring and amine proton assignments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₅H₈F₂NCl: ~163.03 [M+H⁺]) .

- HPLC : To assess purity (>95% by area normalization) and monitor byproducts from fluorination or salt formation .

Advanced: How does the difluoromethylene group influence the compound’s conformational stability and binding interactions?

Methodological Answer:

- Conformational Analysis : Use dynamic NMR or X-ray crystallography to study ring puckering and fluorine-induced steric effects. The difluoromethylene group restricts rotational freedom, stabilizing specific conformers .

- Binding Studies : Perform molecular docking with fluorinated vs. non-fluorinated analogs to evaluate fluorine’s role in enhancing hydrophobic interactions or hydrogen bonding with target proteins (e.g., enzymes or receptors) .

Advanced: How can researchers resolve conflicting spectral data (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:

- Isotopic Labeling : Synthesize a deuterated analog to distinguish solvent effects or intermolecular interactions.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

- Orthogonal Techniques : Validate using X-ray diffraction or IR spectroscopy to confirm bond angles and fluorine positioning .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Waste Disposal : Segregate halogenated waste and neutralize residual HCl with sodium bicarbonate before disposal .

Advanced: What strategies optimize enantiomeric purity in the synthesis of chiral analogs?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the cyclobutane ring .

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification of enantiomers .

Advanced: How does the hydrochloride salt form affect solubility and bioavailability?

Methodological Answer:

- Solubility Profiling : Compare solubility in aqueous buffers (pH 1–7.4) between the free base and hydrochloride salt. The salt typically enhances water solubility via ion-dipole interactions .

- In Vitro Permeability : Use Caco-2 cell assays to evaluate intestinal absorption, noting how salt formation impacts passive diffusion or active transport .

Basic: What are the common impurities in this compound, and how are they controlled?

Methodological Answer:

- Byproducts : Look for unreacted starting materials (e.g., cyclobutanone derivatives) or over-fluorinated side products.

- Mitigation : Optimize reaction stoichiometry (e.g., limiting fluorinating agents) and employ gradient HPLC with UV detection at 210 nm for impurity tracking .

Advanced: How can metabolic stability be assessed for potential therapeutic applications?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with human or rodent microsomes to identify cytochrome P450-mediated degradation. Quantify metabolites via LC-MS/MS .

- Isotope Tracing : Use ¹⁸O or ¹⁴C labeling to track metabolic pathways and assess fluorine’s impact on half-life .

Advanced: What computational tools predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Methodological Answer:

- QSAR Models : Apply quantitative structure-activity relationship (QSAR) software (e.g., Schrödinger’s QikProp) to estimate logP, blood-brain barrier permeability, and plasma protein binding .

- Molecular Dynamics (MD) : Simulate membrane permeation using lipid bilayer models to study fluorine’s role in enhancing lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.